Cas no 586-39-0 (m-Nitrostyrene)

m-Nitrostyrene (CAS 586-39-0) is an aromatic nitro compound characterized by the presence of a nitro group meta to the vinyl substituent on a benzene ring. This yellow crystalline solid is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its conjugated structure and electron-withdrawing nitro group enhance reactivity in Michael additions, nucleophilic substitutions, and cyclization reactions. m-Nitrostyrene exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse synthetic applications. Its consistent purity and well-defined properties make it a reliable reagent for research and industrial processes.
m-Nitrostyrene structure
m-Nitrostyrene structure
Product Name:m-Nitrostyrene
CAS No:586-39-0
MF:C8H7NO2
MW:149.146682024002
MDL:MFCD00007276
CID:38529
PubChem ID:24897583
Update Time:2025-11-02

m-Nitrostyrene Chemical and Physical Properties

Names and Identifiers

    • 1-Nitro-3-vinylbenzene
    • 1-ethenyl-3-nitrobenzene
    • m-Nitrostyrene
    • 3-Nitrostyrene
    • Styrene,m-nitro- (8CI)
    • 3-Nitrophenylethene
    • NSC 66550
    • m-Vinylnitrobenzene
    • Benzene, 1-ethenyl-3-nitro-
    • Styrene, m-nitro-
    • 1-nitro-3-vinyl-benzene
    • SYZVQXIUVGKCBJ-UHFFFAOYSA-N
    • b-nitrostyrene
    • NSC66550
    • 3-ethenylnitrobenzene
    • 1-Nitro-3-vinylbenzene #
    • Benzene,1-ethenyl-3-nitro-
    • SBB068849
    • MFC
    • 3-Nitrostyrene, stabilized
    • InChI=1/C8H7NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H
    • CS-0158026
    • EINECS 209-575-4
    • 586-39-0
    • SY257073
    • SCHEMBL17347331
    • AKOS015917545
    • 51209-60-0
    • DTXSID70207322
    • NSC-66550
    • 3-Nitrostyrene, 96%
    • NS00033985
    • AS-57672
    • A831961
    • MFCD00007276
    • FT-0616267
    • SCHEMBL123416
    • D71225
    • DTXCID70129813
    • (3-NITROPHENYL)ETHENE
    • DB-053240
    • 209-575-4
    • MDL: MFCD00007276
    • Inchi: 1S/C8H7NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2
    • InChI Key: SYZVQXIUVGKCBJ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(C=C)=C1)=O
    • BRN: 2042423

Computed Properties

  • Exact Mass: 149.04800
  • Monoisotopic Mass: 149.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Color/Form: Yellow to light brown liquid
  • Density: 1.07 g/mL at 25 °C(lit.)
  • Melting Point: −5 °C (lit.)
  • Boiling Point: 81-83°C 1mm
  • Flash Point: Fahrenheit: 224.6 ° f
    Celsius: 107 ° c
  • Refractive Index: n20/D 1.584(lit.)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 45.82000
  • LogP: 2.76100

m-Nitrostyrene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39-S24/25
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:2-8°C
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R36/37/38
  • Packing Group:III
  • Hazard Level:6.1

m-Nitrostyrene Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

m-Nitrostyrene Pricemore >>

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m-Nitrostyrene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:586-39-0)m-Nitrostyrene
Order Number:A831961
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:25
Price ($):366.0/687.0
Email:sales@amadischem.com

m-Nitrostyrene Related Literature

Additional information on m-Nitrostyrene

Exploring the Properties and Applications of m-Nitrostyrene (CAS No. 586-39-0)

m-Nitrostyrene (CAS No. 586-39-0) is a versatile organic compound widely used in chemical synthesis and research. This yellow crystalline solid belongs to the family of nitrostyrene derivatives, which are known for their unique reactivity and applications in pharmaceuticals, agrochemicals, and material science. The compound's molecular formula is C8H7NO2, and it features a nitro group (-NO2) attached to the meta position of the styrene framework, giving it distinct chemical properties.

One of the key characteristics of m-Nitrostyrene is its role as an intermediate in organic synthesis. Researchers frequently utilize it in Michael addition reactions, cycloadditions, and other transformations to create more complex molecules. Its electron-deficient double bond makes it particularly useful in conjugate addition reactions, a topic that has gained significant attention in recent organic chemistry research. The compound's reactivity has made it valuable in developing new pharmaceutical intermediates, especially in the synthesis of compounds with potential biological activity.

The growing interest in green chemistry has brought attention to compounds like m-Nitrostyrene that can participate in atom-economical reactions. Recent studies have explored its use in catalytic asymmetric synthesis, a hot topic in modern organic chemistry that aligns with the pharmaceutical industry's demand for enantiomerically pure compounds. The compound's stability under various conditions makes it suitable for diverse synthetic applications, from small-scale laboratory reactions to potential industrial processes.

In material science, m-Nitrostyrene derivatives have shown promise in the development of organic electronic materials. The nitro group's electron-withdrawing properties can influence the electronic characteristics of conjugated systems, making these compounds interesting for applications in organic semiconductors and photovoltaic materials. This connection to renewable energy technologies has increased the compound's visibility in scientific literature and patent applications.

The analytical characterization of m-Nitrostyrene typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's structure and purity, which are critical for research applications. Recent advancements in analytical chemistry have enabled more precise measurements of its physical properties, including melting point (typically around 58-60°C) and solubility characteristics in various organic solvents.

From a commercial perspective, the demand for m-Nitrostyrene has remained steady due to its utility in multiple research areas. Suppliers typically offer the compound in various purity grades, with higher purity versions commanding premium prices for sensitive applications. The global market for specialty chemicals like this continues to grow, driven by increased research activity in pharmaceutical development and advanced materials.

Safety considerations for handling m-Nitrostyrene follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended when working with this chemical. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal guidelines.

Recent publications have highlighted novel applications of m-Nitrostyrene derivatives in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. The compound's structural features make it a valuable scaffold for drug discovery programs targeting various diseases. This connection to drug development has increased its profile in the scientific community and patent literature.

The synthesis of m-Nitrostyrene typically involves the condensation of benzaldehyde derivatives with nitromethane, followed by dehydration. Recent methodological improvements have focused on making this process more efficient and environmentally friendly, reflecting the broader trends in green synthesis that dominate current chemical research priorities.

Looking to the future, m-Nitrostyrene is likely to maintain its importance as a research chemical while finding new applications in emerging technologies. Its combination of stability and reactivity makes it particularly valuable for exploratory chemistry in both academic and industrial settings. As synthetic methodologies continue to advance, we can expect to see more innovative uses for this versatile compound in fields ranging from materials science to medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:586-39-0)m-Nitrostyrene
A831961
Purity:99%/99%
Quantity:5g/10g
Price ($):366.0/687.0
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